

Spectroscopic Profile of 4-tert-Amylphenol: A Technical Guide

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Compound of Interest

Compound Name: 4-tert-Amylphenol

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Introduction

4-tert-Amylphenol, also known as p-tert-pentylphenol, is an organic compound with the chemical formula $C_{11}H_{16}O$. It finds application as an intermediate in the synthesis of various industrial products, including resins, germicides, and other specialty chemicals. A thorough understanding of its spectroscopic characteristics is paramount for researchers, scientists, and drug development professionals for quality control, structural elucidation, and reaction monitoring. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-tert-Amylphenol**, complete with detailed experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from 1H NMR, ^{13}C NMR, IR, and Mass Spectrometry analyses of **4-tert-Amylphenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.22	d	2H	Ar-H (ortho to -OH)
6.78	d	2H	Ar-H (meta to -OH)
4.75	s	1H	Ar-OH
1.62	q	2H	-CH ₂ -CH ₃
1.25	s	6H	-C(CH ₃) ₂ -
0.68	t	3H	-CH ₂ -CH ₃

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

¹³C NMR (Carbon-13 NMR) Data[1]

Chemical Shift (δ) ppm	Carbon Type	Assignment
153.2	C	Ar-C-OH
141.1	C	Ar-C-C(CH ₃) ₂ -
127.2	CH	Ar-CH (meta to -OH)
114.8	CH	Ar-CH (ortho to -OH)
37.0	C	-C(CH ₃) ₂ -
35.8	CH ₂	-CH ₂ -CH ₃
27.2	CH ₃	-C(CH ₃) ₂ -
9.1	CH ₃	-CH ₂ -CH ₃

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Infrared (IR) Spectroscopy[2]

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350	Strong, Broad	O-H stretch (phenolic)
3030	Medium	Aromatic C-H stretch
2960	Strong	Aliphatic C-H stretch (asymmetric)
2870	Strong	Aliphatic C-H stretch (symmetric)
1610, 1510	Medium	Aromatic C=C stretch
1460	Medium	C-H bend (aliphatic)
1240	Strong	C-O stretch (phenolic)
830	Strong	p-substituted benzene C-H out-of-plane bend

Mass Spectrometry (MS)[3]

m/z	Relative Intensity (%)	Assignment
164	30	[M] ⁺ (Molecular Ion)
135	100	[M - C ₂ H ₅] ⁺ (Base Peak)
107	20	[M - C ₄ H ₉] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to serve as a guide and may be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:

- Weigh approximately 10-20 mg of **4-tert-Amylphenol**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) in a clean, dry vial.
- Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
- Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity and resolution.
 - Tune and match the probe for the appropriate nucleus (^1H or ^{13}C).
- ^1H NMR Acquisition:
 - Set the spectral width to approximately 15 ppm.
 - Use a 30-45 degree pulse angle.
 - Set the acquisition time to 2-3 seconds and the relaxation delay to 1-2 seconds.
 - Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
 - Process the data by applying a Fourier transform, phase correction, and baseline correction.
 - Integrate the signals and reference the spectrum to the TMS peak at 0 ppm.
- ^{13}C NMR Acquisition:
 - Set the spectral width to approximately 220 ppm.

- Employ proton broadband decoupling to simplify the spectrum to singlets for each carbon.
- Use a 45-degree pulse angle.
- Set the acquisition time to 1-2 seconds and the relaxation delay to 2-5 seconds to ensure quantitative observation of all carbons, including quaternary carbons.
- Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
- Process the data similarly to the ^1H spectrum and reference the spectrum to the solvent peak of CDCl_3 at 77.16 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
 - Place a small amount of solid **4-tert-Amylphenol** onto the center of the ATR crystal.
 - Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
 - Collect the sample spectrum.
 - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
 - The data is collected over a range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} .
- Data Processing:

- The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm^{-1}).
- Perform a baseline correction if necessary.
- Label the significant peaks corresponding to the functional groups present in the molecule.

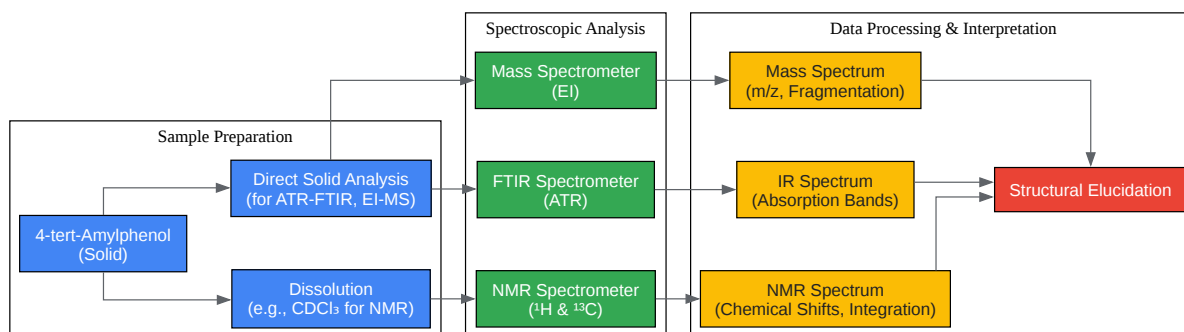
Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction:
 - For a solid sample like **4-tert-Amylphenol**, a direct insertion probe or a gas chromatograph (GC) inlet can be used.
 - If using a GC inlet, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or methanol) and inject it into the GC. The compound will be vaporized and separated from the solvent before entering the mass spectrometer.
- Ionization:
 - In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
 - This causes the molecules to ionize, forming a molecular ion ($[\text{M}]^+$), and to fragment into smaller, characteristic ions.
- Mass Analysis:
 - The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 - The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection and Spectrum Generation:
 - An electron multiplier detector records the abundance of each ion.

- The data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z .
- The most intense peak in the spectrum is called the base peak and is assigned a relative intensity of 100%.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as **4-tert-Amylphenol**.



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A generalized workflow for the spectroscopic analysis of a chemical compound.

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References

- 1. 4-tert-Amylphenol(80-46-6) ¹³C NMR [m.chemicalbook.com]
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